molecular formula C17H20N4 B1202964 2-Methyl-5-(1,4,5,7-tetramethyl-6-pyrrolo[3,4-d]pyridazinyl)aniline CAS No. 381202-58-0

2-Methyl-5-(1,4,5,7-tetramethyl-6-pyrrolo[3,4-d]pyridazinyl)aniline

Cat. No. B1202964
CAS RN: 381202-58-0
M. Wt: 280.37 g/mol
InChI Key: OBKZEVMWVGYNFV-UHFFFAOYSA-N
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Description

“2-Methyl-5-(1,4,5,7-tetramethyl-6-pyrrolo[3,4-d]pyridazinyl)aniline” is a type of pyrrole . It has a molecular formula of C17H20N4 and an average mass of 280.368 .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C17H20N4/c1-9-6-7-14 (8-15 (9)18)21-12 (4)16-10 (2)19-20-11 (3)17 (16)13 (21)5/h6-8H,18H2,1-5H3 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 280.37 . The InChI key, which is a unique identifier for the compound, is OBKZEVMWVGYNFV-UHFFFAOYSA-N .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

This compound, belonging to the pyrrolopyrazine class, has been studied for its potential as an antimicrobial agent. Pyrrolopyrazine derivatives have shown a range of biological activities, including antimicrobial properties . The structure of this compound, which includes pyrrole and pyrazine rings , is conducive to interactions with bacterial enzymes, potentially inhibiting their growth.

Pharmaceutical Development: Kinase Inhibition

In the pharmaceutical industry, the compound’s derivatives are explored for their kinase inhibitory activity. Kinase inhibitors are crucial in the treatment of diseases like cancer, as they can regulate cell signaling pathways . The specific arrangement of nitrogen atoms within the pyrrolopyrazine scaffold is key to this activity.

Agriculture: Plant Protection

The antimicrobial properties of pyrrolopyrazine derivatives also extend to agriculture, where they can be used to protect plants from bacterial and fungal pathogens . By inhibiting the growth of these pathogens, crops can be safeguarded, leading to better yields and reduced losses.

Material Science: Organic Materials

In material science, the compound’s derivatives are valuable for creating organic materials . Their heterocyclic structure is beneficial in developing new materials with desirable properties like conductivity or luminescence, which are essential for electronic devices .

Environmental Science: Bioactive Molecules

Environmental science benefits from the bioactive nature of pyrrolopyrazine derivatives. These compounds can be used to remediate environmental contaminants or as indicators of environmental quality due to their reactivity with various pollutants .

Drug Discovery: SAR Research

Structure-Activity Relationship (SAR) research in drug discovery utilizes compounds like 2-methyl-5-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)aniline to understand the relationship between chemical structure and biological activity. This research is fundamental in designing new drugs with targeted therapeutic effects .

properties

IUPAC Name

2-methyl-5-(1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4/c1-9-6-7-14(8-15(9)18)21-12(4)16-10(2)19-20-11(3)17(16)13(21)5/h6-8H,18H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKZEVMWVGYNFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C3C(=NN=C(C3=C2C)C)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322457
Record name 2-methyl-5-(1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809659
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

381202-58-0
Record name 2-methyl-5-(1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5-(1,4,5,7-tetramethyl-6-pyrrolo[3,4-d]pyridazinyl)aniline
Reactant of Route 2
2-Methyl-5-(1,4,5,7-tetramethyl-6-pyrrolo[3,4-d]pyridazinyl)aniline
Reactant of Route 3
Reactant of Route 3
2-Methyl-5-(1,4,5,7-tetramethyl-6-pyrrolo[3,4-d]pyridazinyl)aniline
Reactant of Route 4
2-Methyl-5-(1,4,5,7-tetramethyl-6-pyrrolo[3,4-d]pyridazinyl)aniline
Reactant of Route 5
2-Methyl-5-(1,4,5,7-tetramethyl-6-pyrrolo[3,4-d]pyridazinyl)aniline
Reactant of Route 6
2-Methyl-5-(1,4,5,7-tetramethyl-6-pyrrolo[3,4-d]pyridazinyl)aniline

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